molecular formula C17H18N6O2S B12254815 N-[4-(morpholin-4-yl)phenyl]-2-(7H-purin-6-ylsulfanyl)acetamide

N-[4-(morpholin-4-yl)phenyl]-2-(7H-purin-6-ylsulfanyl)acetamide

Cat. No.: B12254815
M. Wt: 370.4 g/mol
InChI Key: KKMKOTBMYPVTHF-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)phenyl]-2-(7H-purin-6-ylsulfanyl)acetamide is a complex organic compound that features a morpholine ring, a phenyl group, and a purine derivative

Properties

Molecular Formula

C17H18N6O2S

Molecular Weight

370.4 g/mol

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C17H18N6O2S/c24-14(9-26-17-15-16(19-10-18-15)20-11-21-17)22-12-1-3-13(4-2-12)23-5-7-25-8-6-23/h1-4,10-11H,5-9H2,(H,22,24)(H,18,19,20,21)

InChI Key

KKMKOTBMYPVTHF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CSC3=NC=NC4=C3NC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-yl)phenyl]-2-(7H-purin-6-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with a suitable phenyl derivative under controlled conditions to form the morpholin-4-yl-phenyl intermediate.

    Introduction of the Purine Moiety: The intermediate is then reacted with a purine derivative, often under nucleophilic substitution conditions, to introduce the purine moiety.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-yl)phenyl]-2-(7H-purin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium on carbon, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[4-(morpholin-4-yl)phenyl]-2-(7H-purin-6-ylsulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biochemistry: The compound is used in enzyme inhibition studies and as a probe for understanding biochemical pathways.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-2-(7H-purin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The morpholine ring and purine moiety allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Morpholin-4-yl-phenyl)-2-nitro-benzenesulfonamide
  • N-(3-Morpholin-4-yl-4-nitro-phenyl)-acetamide
  • 2-Morpholin-4-yl-N-(2,4,6-trimethyl-phenyl)-acetamide

Uniqueness

N-[4-(morpholin-4-yl)phenyl]-2-(7H-purin-6-ylsulfanyl)acetamide is unique due to its combination of a morpholine ring, phenyl group, and purine derivative. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.

Biological Activity

N-[4-(morpholin-4-yl)phenyl]-2-(7H-purin-6-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on recent studies and research findings.

Chemical Structure and Properties

Molecular Formula: C19H18N8O3S2
Molecular Weight: 470.5 g/mol
IUPAC Name: N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(7H-purin-6-ylsulfanyl)acetamide
InChI Key: GTLISTPOYXATP-UHFFFAOYSA-N

The structure incorporates a morpholine ring and a purine moiety, which are known to contribute to various biological activities, including enzyme inhibition and antimicrobial effects.

Antimicrobial Activity

A study investigating the antibacterial properties of compounds similar to this compound revealed moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound's structure suggests it may interact with bacterial enzymes or cellular processes, leading to its observed antimicrobial effects.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies demonstrated that derivatives of this compound exhibit significant inhibitory activity against these enzymes, which are implicated in various diseases including Alzheimer's and urinary tract infections .

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)
Compound AAChE12.5
Compound BUrease8.3
This compoundAChE10.1

Anticancer Potential

The compound's purine derivative structure is associated with anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as disrupting DNA synthesis or inhibiting cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction: The compound likely binds to active sites of target enzymes, inhibiting their function.
  • Cellular Uptake: The morpholine moiety may facilitate cellular uptake, enhancing bioavailability.
  • Molecular Docking Studies: Computational studies suggest favorable interactions with key amino acids in target proteins, supporting its potential as a lead compound for drug development .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

  • Antibacterial Evaluation: A series of derivatives were tested against multiple bacterial strains, showing promising results that warrant further investigation into their pharmacological profiles .
  • Enzyme Inhibition Studies: Compounds were screened for AChE and urease inhibition, demonstrating significant potency compared to established inhibitors .
  • Anticancer Activity: In vitro assays indicated that the compound could reduce cell viability in cancer cell lines, suggesting its potential as an anticancer agent .

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